molecular formula C36H42N2O5 B12037827 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12037827
M. Wt: 582.7 g/mol
InChI Key: HMULVJLCUYGMDF-QOSDPKFLSA-N
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Description

4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzyloxy, methylbenzoyl, tert-butylphenyl, and morpholinylpropyl groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.

Medicine

In medicine, 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of efficacy, selectivity, and safety.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific context and application, such as its use as a therapeutic agent or a research tool.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C36H42N2O5

Molecular Weight

582.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C36H42N2O5/c1-25-23-29(43-24-26-9-6-5-7-10-26)15-16-30(25)33(39)31-32(27-11-13-28(14-12-27)36(2,3)4)38(35(41)34(31)40)18-8-17-37-19-21-42-22-20-37/h5-7,9-16,23,32,39H,8,17-22,24H2,1-4H3/b33-31+

InChI Key

HMULVJLCUYGMDF-QOSDPKFLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)C(C)(C)C)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)C(C)(C)C)O

Origin of Product

United States

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